{5-azaspiro[2.5]octan-6-yl}methanol
Description
Significance of Spirocyclic Scaffolds in Chemical Biology and Drug Discovery Research
The importance of spirocyclic scaffolds in the quest for new medicines cannot be overstated. Their unique architecture offers a range of advantages over more traditional, often "flat," molecular structures. tandfonline.comrsc.org
The inherent three-dimensionality of spirocycles allows them to present functional groups in well-defined spatial orientations. tandfonline.combldpharm.com This is a significant advantage in drug design, as it enables a more precise interaction with the three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com Unlike more flexible linear or planar molecules, the rigid nature of spirocyclic systems restricts their conformational freedom. tandfonline.comchemrxiv.org This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher potency and selectivity. chemrxiv.org The well-defined structure of spirocycles, particularly those with smaller rings, provides predictable exit vectors for substituents, allowing for precise control over the molecule's shape and interactions. researchgate.net
The introduction of a spirocyclic moiety can significantly influence a molecule's physicochemical properties. researchgate.netontosight.ai Shifting from planar, aromatic structures to sp3-rich spirocycles often correlates with improved solubility and a more favorable lipophilicity profile. bldpharm.comtandfonline.com Specifically, azaspirocycles have demonstrated higher solubility, increased basicity, and reduced lipophilicity compared to their non-spirocyclic counterparts like piperazines and morpholines. tandfonline.com Furthermore, the rigid framework of spirocycles can shield parts of the molecule from metabolic enzymes, thereby enhancing its metabolic stability and improving its pharmacokinetic profile. tandfonline.comresearchgate.net
Overview of Azaspiro[2.5]octane Derivatives in Contemporary Chemical Research
Within the broader class of spirocycles, azaspiro[2.5]octane derivatives have emerged as particularly valuable scaffolds in medicinal chemistry. chemrxiv.org These compounds, which feature a nitrogen atom within the spirocyclic framework, have been incorporated into a variety of drug candidates across different therapeutic areas. chemrxiv.orgresearchgate.net
Research has shown that the azaspiro[2.5]octane core can serve as a bioisosteric replacement for other common cyclic amines, offering improved properties. researchgate.net For instance, replacing a morpholine (B109124) with an azaspirocycle has been shown to lower lipophilicity and improve metabolic stability in MCHr1 antagonists. bldpharm.com The synthesis of these complex structures has been a focus of research, with new methods continually being developed to access these valuable building blocks. researchgate.netnih.gov
Recent advancements include the development of stereodivergent enzymatic methods for the synthesis of azaspiro[2.y]alkanes, providing access to specific stereoisomers with high precision. chemrxiv.org These chiral azaspiro[2.5]octanes have been investigated as potent and selective antagonists for receptors like the M4 muscarinic acetylcholine (B1216132) receptor, highlighting their potential in neuroscience research. researchgate.net
Research Trajectory and Academic Scope Pertaining to {5-azaspiro[2.5]octan-6-yl}methanol
While the broader class of azaspiro[2.5]octanes has seen considerable research, the specific compound this compound is a more niche area of investigation. Publicly available information on this exact molecule is limited, primarily appearing in chemical databases and supplier catalogs. uni.lubldpharm.com
The structure of this compound suggests its potential as a building block in the synthesis of more complex molecules. The primary alcohol functional group provides a handle for further chemical modifications, allowing it to be incorporated into larger scaffolds. Its azaspiro[2.5]octane core imparts the desirable three-dimensional and physicochemical properties discussed earlier.
The study of related oxetane-containing spirocycles in drug discovery further underscores the interest in small, strained ring systems as valuable components of bioactive molecules. ethz.ch The synthesis and conformational analysis of related 1-oxa-2-azaspiro[2.5]octane derivatives have also been reported, providing insights into the structural properties of this class of compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.5]octan-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-7-1-2-8(3-4-8)6-9-7/h7,9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWJSHGUYJGMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CNC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis of 5 Azaspiro 2.5 Octan 6 Yl Methanol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 5-azaspiro[2.5]octane derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, provide critical information about the connectivity, chemical environment, and stereochemistry of the molecule. The analysis of chemical shifts and coupling constants allows for the determination of the relative configuration and preferred conformations of the fused ring system. researchgate.netresearchgate.net
Table 1: Expected ¹H NMR Chemical Shift Ranges for {5-azaspiro[2.5]octan-6-yl}methanol
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) |
|---|---|---|
| Cyclopropane (B1198618) CH₂ | 0.5 - 1.5 | Multiplets |
| Piperidine (B6355638) CH, CH₂ | 2.5 - 3.8 | Multiplets |
| -CH₂OH (methylene) | 3.5 - 4.0 | Doublet of doublets |
| -NH (amine) | Broad signal, variable | Singlet (broad) |
Note: This table represents expected values based on general principles and data for analogous compounds. Actual values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The key signal is that of the spiro carbon—a quaternary carbon shared by both rings—which would appear in a unique region of the spectrum, devoid of any attached protons in a DEPT-135 experiment. The carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum. Analysis of related ε-lactam derivatives of spirocycles shows that substituent effects significantly influence the chemical shifts of the ring carbons. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Spiro C | 30 - 45 |
| Cyclopropane CH₂ | 10 - 25 |
| Piperidine CH, CH₂ | 40 - 60 |
Note: This table represents expected values based on general principles and data for analogous compounds. researchgate.net Actual values may vary.
To unambiguously assign all proton and carbon signals and to determine the molecule's conformation, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, establishing the connectivity between protons on adjacent carbons within the piperidine and cyclopropane rings. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary spiro carbon by its correlation to nearby protons and for connecting the hydroxymethyl group to the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. In related spirocyclic systems, NOESY experiments have been used to unambiguously determine the spatial orientation of substituents on the piperidine ring, confirming whether they adopt an axial or equatorial position. wiley-vch.de
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₅NO), the expected monoisotopic mass is 141.1154 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy. wiley-vch.de
While experimental data is scarce, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 142.12265 |
| [M+Na]⁺ | 164.10459 |
| [M+K]⁺ | 180.07853 |
| [M+H-H₂O]⁺ | 124.11263 |
Source: PubChemLite. uni.lu This data is computationally predicted.
The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) experiments would likely involve initial cleavage events such as the loss of the hydroxymethyl group (•CH₂OH) or a water molecule (H₂O). Subsequent fragmentation would involve the characteristic cleavage of the piperidine ring, a common pathway for cyclic amines.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol and secondary amine functionalities.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Type of Vibration | Expected Frequency (cm⁻¹) |
|---|---|---|---|
| Alcohol | O-H | Stretch, hydrogen-bonded | 3200 - 3600 (Broad) |
| Amine | N-H | Stretch | 3300 - 3500 (Medium) |
| Alkane | C-H | Stretch | 2850 - 3000 (Strong) |
Note: These are typical frequency ranges. Data from related spiro compounds show characteristic alkane and functional group stretches in these regions. wiley-vch.de
X-ray Crystallography for Elucidating Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive, unambiguous evidence for the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds. While a crystal structure for this compound itself has not been reported, this technique has been successfully applied to its derivatives to resolve key structural questions. researchgate.net
For chiral analogues, such as (R)-enantiomers of 6-azaspiro[2.5]octane derivatives, X-ray crystallography has been indispensable in confirming the absolute configuration. researchgate.net Furthermore, such studies reveal the preferred conformation of the six-membered piperidine ring, which typically adopts a stable chair conformation, and the precise spatial relationship between the fused cyclopropane and piperidine rings. This information is vital for understanding the molecule's shape and how it interacts with biological targets.
Chemical Reactivity and Transformation Studies of 5 Azaspiro 2.5 Octan 6 Yl Methanol
Reactivity Profiles of the Azaspiro[2.5]octane Nitrogen Atom
The nitrogen atom in the 5-azaspiro[2.5]octane core is a secondary amine, which typically functions as both a nucleophile and a base. Its reactivity is a cornerstone for building molecular complexity and developing derivatives. The lone pair of electrons on the nitrogen can readily participate in a variety of bond-forming reactions.
Key reactivity aspects include:
N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated using appropriate electrophiles. These reactions are fundamental for introducing diverse substituents onto the nitrogen atom, thereby modifying the molecule's steric and electronic properties.
N-Acylation and N-Sulfonylation: Reaction with acylating agents (like acid chlorides or anhydrides) or sulfonyl chlorides leads to the formation of stable amide or sulfonamide linkages, respectively. This transformation is often used to protect the amine or to introduce functional handles for further chemistry.
Role in Directing Cyclization: The nitrogen atom can act as an internal nucleophile in cyclization reactions, a phenomenon sometimes referred to as the "tert-amino effect" in related systems. nih.govresearchgate.net This can lead to the formation of new fused or bridged heterocyclic structures.
The reactivity of the nitrogen atom is crucial for creating libraries of compounds based on the azaspiro[2.5]octane scaffold.
Table 1: Potential N-Functionalization Reactions
| Reaction Type | Reagent Class | General Structure of Reagent | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | R-X (X = Cl, Br, I) | N-Alkyl-5-azaspiro[2.5]octane derivative |
| N-Acylation | Acid Chloride | RCOCl | N-Acyl-5-azaspiro[2.5]octane derivative (Amide) |
| N-Sulfonylation | Sulfonyl Chloride | RSO₂Cl | N-Sulfonyl-5-azaspiro[2.5]octane derivative (Sulfonamide) |
Chemical Transformations Involving the Primary Alcohol Moiety
The primary alcohol (-CH₂OH) group is a versatile functional handle that can be converted into a wide array of other functionalities. Standard alcohol chemistry provides a robust toolbox for these transformations. chemguide.co.uk
Common transformations include:
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or under Swern oxidation conditions. youtube.com Stronger oxidizing agents will convert it directly to a carboxylic acid.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) yields esters. This is a common method for creating prodrugs or modifying physicochemical properties. libretexts.org
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into an excellent one, such as a tosylate, mesylate, or halide. youtube.commasterorganicchemistry.com This activation allows for subsequent nucleophilic substitution reactions, enabling the introduction of various groups, including azides, cyanides, and other carbon or heteroatom nucleophiles. masterorganicchemistry.com
These transformations are fundamental for elaborating the structure of {5-azaspiro[2.5]octan-6-yl}methanol and for preparing intermediates for more complex synthetic targets.
Table 2: Representative Transformations of the Primary Alcohol
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation (mild) | PCC, DMP, Swern | Aldehyde |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Esterification | RCOOH, Acid Catalyst | Ester |
| Tosylation | TsCl, Pyridine | Tosylate |
Investigations into Ring-Opening and Ring-Expansion Reactions of Spirocyclic Systems
The spiro[2.5]octane framework, containing a strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) derivative (in this case, piperidine), is susceptible to specific ring-opening and ring-expansion reactions. The high ring strain energy of the cyclopropane makes it a latent source of reactivity. jst.go.jp
Cyclopropane Ring-Opening: The cyclopropane ring can be opened under various conditions. Acid-catalyzed opening can lead to the formation of rearranged carbocationic intermediates. acs.org Nucleophilic attack, often on an adjacent carbonyl group in related systems, can also initiate ring-opening. jst.go.jp For instance, studies on 1-phenylspiro[2.5]octane-4,8-dione have shown that sulfoxonium ylides can induce a regioselective ring-opening cyclization. jst.go.jp Transition metals are also known to catalyze the ring-opening of cyclopropanes. acs.org In the context of this compound, such reactions could lead to functionalized piperidine (B6355638) or novel bicyclic structures.
Piperidine Ring-Expansion: The piperidine ring itself can undergo expansion to form larger seven- or eight-membered rings, such as azepanes or azocanes. researchgate.net These reactions often proceed through the formation of a bicyclic aziridinium (B1262131) or azetidinium intermediate, which is then opened by a nucleophile. researchgate.netnih.gov For example, the ring expansion of prolinol derivatives to piperidines proceeds via an aziridinium intermediate, where the regioselectivity of the nucleophilic attack dictates the final product structure. nih.gov A similar strategy could potentially be applied to the azaspiro[2.5]octane system to access novel spiro-azepane structures. Cascade reactions have also been developed as a powerful tool for ring expansion. rsc.org
Table 3: Potential Ring-Opening and Expansion Pathways
| Reaction Type | Initiator / Conditions | Potential Outcome | Reference Principle |
|---|---|---|---|
| Cyclopropane Ring-Opening | Strong Acid (H⁺) | Rearranged piperidine derivatives | acs.org |
| Cyclopropane Ring-Opening | Nucleophiles / Ylides | Functionalized bicyclic systems | jst.go.jp |
| Piperidine Ring-Expansion | Activation, then Nucleophilic Attack | Spiro-azepane derivatives | researchgate.netnih.gov |
Development of Functionalization and Derivatization Strategies for this compound
The development of functionalization and derivatization strategies for this compound leverages the reactivity of its constituent parts to create a diverse range of new chemical entities. These strategies are essential for exploring the structure-activity relationships of this scaffold in medicinal chemistry and materials science.
Key strategies include:
Combinatorial Decoration: By combining the reactions described in sections 4.1 and 4.2, a combinatorial library of derivatives can be synthesized. For example, the nitrogen can be functionalized with a set of diverse alkyl or acyl groups, and for each of these, the alcohol can be transformed into a range of esters, ethers, or other functionalities.
Sequential Functionalization: A multi-step approach allows for the creation of more complex molecules. For instance, the alcohol could be oxidized to an aldehyde, which could then undergo a Wittig reaction or other C-C bond-forming reactions, followed by modification of the nitrogen atom.
Scaffold Modification: More advanced strategies involve altering the core spirocyclic structure itself. As discussed in section 4.3, controlled ring-opening of the cyclopropane or ring-expansion of the piperidine can lead to entirely new classes of spiro-heterocycles. chim.itresearchgate.net These transformations fundamentally reshape the molecular framework, providing access to novel chemical space.
Multicomponent Reactions: One-pot, multicomponent reactions are an efficient way to build complexity. For example, 1,3-dipolar cycloaddition reactions using in situ generated azomethine ylides are a powerful tool for synthesizing spiro-pyrrolidines and could potentially be adapted. mdpi.comrsc.org
These derivatization approaches highlight the versatility of this compound as a building block for creating structurally diverse and complex molecules.
Table 4: Summary of Derivatization Strategies
| Position of Functionalization | Type of Reaction | Examples of New Functionalities |
|---|---|---|
| Nitrogen Atom | N-Alkylation, N-Acylation | Substituted amines, amides, sulfonamides |
| Methanol (B129727) Group | Oxidation, Esterification, Substitution | Aldehydes, carboxylic acids, esters, ethers, azides |
Computational Chemistry and Molecular Modeling Investigations of Azaspiro 2.5 Octane Systems
Conformational Analysis and Energy Landscapes of the Azaspiro[2.5]octane Ring System
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For the azaspiro[2.5]octane system, the piperidine (B6355638) ring can theoretically adopt several conformations, primarily the "chair," "boat," and "twist-boat" forms. The spiro-fused cyclopropane (B1198618) ring introduces significant conformational constraints.
A detailed conformational analysis of the 6-azaspiro[2.5]octane ring system reveals that the chair conformation is the most stable. The rigidity imparted by the spiro-fused cyclopropane ring helps to lock the piperidine ring into this low-energy state, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The relative orientation of substituents on the piperidine ring is therefore well-defined.
Studies on similar 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy have shown that the preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts. nih.gov These parameters are sensitive to the steric and electronic effects of substituents, as well as the anisotropic effects from the three-membered ring. nih.gov Such analyses provide experimental validation for the computationally predicted low-energy conformations that are critical for understanding structure-activity relationships (SAR).
| Conformation | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Chair | Lowest | Staggered arrangement of all substituents, minimizing torsional strain. Considered the ground state. |
| Twist-Boat | Intermediate | Partially eclipsed interactions, higher in energy than the chair form. |
| Boat | Highest | Significant steric clash (bowsprit-flagpole interaction) and eclipsing strain. Generally a transition state between twist-boat forms. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like {5-azaspiro[2.5]octan-6-yl}methanol. These computational methods allow for the calculation of various molecular properties that are difficult to determine experimentally.
DFT studies on related spirocyclic systems have been used to determine properties such as dipole moment, energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and ionization potential. nih.gov For instance, in a study of spirocyclic isoquinoline-piperidine compounds, DFT calculations revealed that a dichloro-derivative possessed a balanced chemical reactivity profile, indicated by a high dipole moment (3.63 D) and an optimal HOMO-LUMO energy gap (0.18752 eV). nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nanobioletters.com
For this compound, DFT calculations can map the electrostatic potential surface, identifying regions of positive and negative potential that are crucial for intermolecular interactions, such as hydrogen bonding with a biological target. The nitrogen atom in the piperidine ring and the oxygen of the methanol (B129727) group are expected to be key sites for such interactions. Furthermore, these calculations can predict thermodynamic stability, aiding in the comparison of different isomers and conformers. nih.gov
| Property | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests greater stability. nanobioletters.com |
| Electrostatic Potential Map | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and membrane permeability. nih.gov |
| Ionization Potential | Energy required to remove an electron, relating to the molecule's ability to undergo oxidative reactions. nih.gov |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in structure-based drug design, helping to elucidate the binding modes of potential drug candidates and rationalize their biological activity. researchgate.net
Derivatives of the azaspiro[2.5]octane scaffold have been identified as potent antagonists for the histamine-3 receptor (H3R). acs.org Molecular docking studies for these compounds would involve placing the azaspiro[2.5]octane derivative into the H3R binding site to predict key interactions. The nitrogen of the piperidine ring can act as a crucial hydrogen bond acceptor or donor, while the rigid scaffold orients other functional groups to interact with specific residues in the receptor's active site.
In a broader context, docking studies on various spiro-piperidine derivatives have successfully rationalized their in vitro activities against targets like Leishmania major pteridine (B1203161) reductase (Lm-PTR1) and the MmpL3 transporter in tuberculosis. nih.govtandfonline.com For example, docking of active compounds against Lm-PTR1 revealed key binding interactions that explained their sub-micromolar inhibitory activity. tandfonline.com Similarly, docking of spirocyclic analogs into the MmpL3 protein identified candidates with strong binding scores (e.g., -9.79 kcal/mol) that formed hydrogen bonds with critical aspartate residues. nih.gov For this compound, docking would be essential to understand how the methanol substituent contributes to binding affinity and selectivity for its specific biological target.
| Compound Class | Biological Target | Reported Docking Score (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Spirocyclic isoquinoline-piperidine | MmpL3 (Tuberculosis) | -9.79 | Hydrogen bonding with Asp645, hydrophobic interactions. | nih.gov |
| Spiro-piperidine derivatives | Lm-PTR1 (Leishmania) | Not specified | Stable and high potential binding confirmed by molecular dynamics. | tandfonline.com |
| Azaspiro[2.5]octane carboxamides | Histamine-3 Receptor (H3R) | Not specified | Implied interaction with the receptor binding pocket leading to nanomolar potency. | acs.org |
Application of Ligand Efficiency Metrics (e.g., Lipophilic Ligand Efficiency - LLE) in Scaffold Design
Ligand Efficiency (LE) normalizes binding affinity (potency) by the size of the molecule (heavy atom count), rewarding smaller, more efficient binders.
Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates potency (pIC50 or pKi) to lipophilicity (logP or logD). It is calculated as pIC50 - logP. A higher LLE value (typically >5) is desirable, as it indicates that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity.
Structure Activity Relationship Sar Studies of Azaspiro 2.5 Octane Scaffolds in Biological Contexts
Rational Design Principles for Modifying Spirocyclic Scaffolds for Enhanced Biological Activity
The rational design of drugs often leverages "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The azaspiro[2.5]octane scaffold is considered one such motif due to its inherent structural properties that are advantageous for drug design. The spirocyclic nature, where two rings are connected by a single common atom, imparts a high degree of three-dimensionality and rigidity compared to more flexible, linear, or monocyclic structures. rsc.org This rigidity is a key design principle, as it reduces the entropic penalty upon binding to a target protein and allows for the precise spatial orientation of functional groups.
Furthermore, the nitrogen atom within the piperidine (B6355638) ring serves as a crucial interaction point, often acting as a hydrogen bond acceptor or donor, which can significantly contribute to binding affinity. The versatility of this scaffold allows for systematic functionalization at various positions, enabling the fine-tuning of a compound's biological activity, metabolic stability, and aqueous solubility. researchgate.net For instance, heteroatom-substituted spiro[3.3]heptanes, a related spirocyclic system, have demonstrated higher aqueous solubility and metabolic stability compared to their simpler cyclohexane (B81311) analogs. researchgate.net
Analysis of Positional and Substituent Effects on Biological Interactions
The biological activity of compounds featuring the azaspiro[2.5]octane scaffold is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies systematically explore these modifications to optimize potency and selectivity.
The piperidine ring within the scaffold is a frequent site for modification. The nitrogen atom, in particular, is a key handle for derivatization. However, in some contexts, substitution at the nitrogen can be detrimental to activity. For example, in a series of pyrazinoic acid analogs designed as potential antimycobacterial agents, the introduction of a 6-azaspiro[2.5]octane substituent via the piperidine nitrogen resulted in a loss of activity against M. bovis BCG. nih.gov This suggests that for this specific target, an unsubstituted or differently substituted amine may be required for effective interaction. nih.gov
The size of the spiro-ring system itself has been shown to influence biological interactions. In a study of spiro imidazobenzodiazepines as GABA-A receptor ligands, it was observed that binding affinity diminished as the size of the spiro ring increased from cyclopropyl (B3062369) to cyclopentyl and cyclohexyl. nih.gov The cyclopropyl spiro compound was the most potent binder in the series. nih.gov This highlights that the compact and rigid nature of the cyclopropane (B1198618) in the azaspiro[2.5]octane scaffold can be crucial for fitting into specific binding pockets. nih.gov
Substituents on the ring systems also play a critical role. In a series of spirothiazolidinones tested for antitubercular activity, a phenyl substituent at position 8 of the spiro ring showed good activity, whereas a methyl group at position 2 led to a significant decrease in potency. tandfonline.com This indicates a specific pocket in the biological target that can accommodate a bulky aromatic group but not a smaller alkyl group at these respective positions. tandfonline.com Similarly, for spiro-isatin derivatives, the addition of chloro and bromo groups to the isatin (B1672199) ring was found to enhance antitubercular activity. tandfonline.com
The following table summarizes the effects of substituents on the biological activity of various spirocyclic compounds.
| Scaffold/Compound | Substituent/Modification | Biological Target/Assay | Effect on Activity | Reference |
| Pyrazinoic Acid Analog | 3-(6-azaspiro[2.5]octan-6-yl) | M. bovis BCG | Abolished activity | nih.gov |
| Spiro Imidazobenzodiazepine | Cyclopropyl spiro group | GABA-A Receptor | Strongest binding (IC50 = 42 nM) | nih.gov |
| Spiro Imidazobenzodiazepine | Cyclopentyl/Cyclohexyl spiro group | GABA-A Receptor | Not active | nih.gov |
| Spirothiazolidinone | Phenyl at spiro position 8 | Antitubercular | Good activity | tandfonline.com |
| Spirothiazolidinone | Methyl at spiro position 2 | Antitubercular | Decreased activity | tandfonline.com |
| Spiro-isatin | Chloro/Bromo on isatin ring | Antitubercular | Boosted activity | tandfonline.com |
Influence of Spiro-Center Stereochemistry on SAR and Target Binding
The stereochemistry at the spiro-center is a critical determinant of biological function for azaspiro[2.5]octane derivatives. The spirocyclic core creates a rigid, three-dimensional framework that restricts rotational freedom, leading to enhanced stereochemical stability. This rigidity precisely orients the functional groups that engage with a biological target.
The specific chirality of the azaspiro[2.5]octane scaffold can be crucial for potency. For instance, in the development of antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, chiral separation and X-ray crystallography revealed that the R-enantiomer of a 6-azaspiro[2.5]octane analog possessed excellent potency, while the other enantiomer was presumably less active. researchgate.net Further SAR studies on this specific chiral scaffold led to the discovery of a highly potent and selective M4 antagonist. researchgate.net
Similarly, in the development of small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, the specific stereoconfiguration of the azaspiro[2.5]octane scaffold was found to be essential for achieving high potency. This dependence on stereochemistry underscores the importance of a well-defined three-dimensional arrangement of atoms for optimal ligand-target interactions. The defined stereochemistry ensures that substituents are placed in the correct spatial orientation to fit within the receptor's binding site. rsc.org In a structural analysis of related 1-oxa-2-azaspiro[2.5]octane derivatives, it was found that the preferred orientation of exocyclic substituents, dictated by the ring conformation, was a key factor. nih.gov
The table below illustrates the significance of stereochemistry in the activity of azaspiro[2.5]octane derivatives.
| Compound Series | Enantiomer/Stereoisomer | Biological Target | Observed Activity | Reference |
| Chiral 6-Azaspiro[2.5]octane Analog | R-enantiomer | M4 Muscarinic Receptor | Excellent human and rat M4 potency | researchgate.net |
| GLP-1 Agonists | Specific Chirality | GLP-1 Receptor | Crucial for potency |
Exploration of Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize drug properties, discover novel chemical entities, and circumvent existing patents. nih.govscispace.com These concepts involve replacing a core molecular structure (scaffold) or a specific functional group with another that retains similar biological activity. nih.govscispace.com
Within the chemical space of azaspiro[2.5]octanes, bioisosterism can be applied by replacing either of the constituent rings or the entire scaffold. For example, the piperidine portion of a molecule might be exchanged for a different ring system to improve properties. The 1-azaspiro[3.3]heptane motif has been successfully validated as a bioisostere for piperidine, leading to new patent-free analogs of existing drugs with high activity. researchgate.net This suggests that the piperidine ring of an azaspiro[2.5]octane could potentially be replaced by a spiro[3.3]azetidine to explore new chemical space while maintaining a similar vector for substituents.
The entire azaspiro[2.5]octane scaffold can also be "hopped" to other spirocyclic systems to maintain a desirable three-dimensional architecture while altering other properties. Related spirocycles such as 2-azaspiro[3.4]octane and 7-oxa-5-azaspiro[3.4]octan-6-one have been used in the development of inhibitors for targets like monoacylglycerol lipase (B570770) (MGL). This demonstrates the utility of exploring different spirocyclic cores to identify optimal scaffolds for a given biological target. The goal of such strategies is to retain the key binding interactions while improving aspects like metabolic stability, solubility, or selectivity. scispace.com
| Original Scaffold/Fragment | Bioisostere/Replacement Scaffold | Rationale/Outcome | Reference |
| Piperidine | 1-Azaspiro[3.3]heptane | Validated bioisostere, resulted in new patent-free active analogs. | researchgate.net |
| Azaspiro[2.5]octane | 2-Azaspiro[3.4]octane | Exploration of new chemical space while maintaining 3D architecture. | |
| Azaspiro[2.5]octane | 7-Oxa-5-azaspiro[3.4]octan-6-one | Used in the development of MGL inhibitors. | |
| Phenyl ring | 2-Oxabicyclo[2.2.2]octane | Saturated bioisostere with improved physicochemical properties. | researchgate.net |
Applications of Azaspiro 2.5 Octane Scaffolds in Preclinical Drug Discovery Research
Recognition and Utility as Privileged Structures in Medicinal Chemistry
The azaspiro[2.5]octane scaffold, which features a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring, is recognized as a "privileged structure" in the field of medicinal chemistry. This designation is given to molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, making them valuable starting points for the development of new drugs. The inherent three-dimensionality and rigidity of spirocyclic scaffolds like azaspiro[2.5]octane allow for the precise projection of functional groups into three-dimensional space, which can lead to more extensive and selective interactions with protein targets. ethernet.edu.et
The compact and rigid nature of the azaspiro[2.5]octane core, imparted by the cyclopropane ring, provides a well-defined three-dimensional structure. This rigidity can reduce the entropic penalty upon binding to a target, potentially enhancing affinity and selectivity for various receptors, including G protein-coupled receptors (GPCRs) and kinases. smolecule.com The presence of a nitrogen atom within the ring system offers a crucial interaction point, often acting as a hydrogen bond acceptor or donor, further contributing to binding affinity.
The versatility of the azaspiro[2.5]octane scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's biological activity and physicochemical properties. This adaptability has made it a favored building block in the design of novel therapeutics. For instance, the inclusion of spirocycles in molecules has been shown to lead to tighter and more selective binding to desired targets, improved solubility, and greater metabolic stability. nih.gov
Integration into Diverse Compound Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. The integration of azaspiro[2.5]octane derivatives into compound libraries is a strategic approach to increase the structural diversity and novelty of these collections. ethernet.edu.et The unique three-dimensional shape of the azaspiro[2.5]octane scaffold provides access to chemical space that is often underexplored by more traditional, flatter molecules. ethernet.edu.et
The success rate of HTS campaigns, while generally low, can be influenced by the quality and diversity of the screening library. mdpi.comnih.gov By incorporating privileged structures like azaspiro[2.5]octane, researchers can enhance the probability of identifying "hits"—compounds that exhibit a desired biological effect. These hits then serve as the starting point for further optimization.
Several studies have highlighted the value of screening diverse compound libraries. For example, a screen of five commercial compound libraries, totaling 2228 molecules, for anthelmintic activity identified 32 compounds with significant motility inhibition. mdpi.com Another HTS campaign of a marine compound library led to the discovery of leiodolide A, a potent anti-Cryptosporidium agent, underscoring the importance of screening unique chemical scaffolds. mdpi.com The inclusion of azaspiro[2.5]octane derivatives in such libraries can be a fruitful strategy for discovering novel lead compounds for a wide range of diseases.
Role in Modulating Target Selectivity and Affinity in Preclinical Models
The rigid conformation of the azaspiro[2.5]octane scaffold plays a crucial role in modulating the selectivity and affinity of drug candidates for their biological targets. smolecule.com This structural constraint helps to pre-organize the molecule into a conformation that is favorable for binding, thereby reducing the energetic cost of target engagement. This can lead to higher affinity and, importantly, greater selectivity for the intended target over other related proteins.
For instance, derivatives of the 6-azaspiro[2.5]octane core have been optimized into potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of metabolic diseases. smolecule.com These compounds demonstrate nanomolar potency in signaling assays, with some optimized versions achieving sub-nanomolar binding affinities. smolecule.com Similarly, azaspiro[2.5]octane derivatives have shown high binding affinities and selectivity for sigma receptors, which are implicated in various neurological and psychiatric conditions. smolecule.com
In the development of antimalarial drugs, the 5-aryl-2-amino-imidazothiadiazole (ITD) scaffold, which can incorporate spirocyclic elements, has been the subject of optimization to improve potency and selectivity. nih.govacs.org By modifying the scaffold, researchers were able to enhance antiplasmodium activity while addressing issues of chemical stability and promiscuity against human kinases. acs.org
The ability to fine-tune interactions with the target is further exemplified by the development of USP7 inhibitors. The introduction of a chiral methyl group at a specific position in a related scaffold increased inhibitory activity by up to 40-fold, demonstrating the profound impact of subtle structural modifications on biological activity. qub.ac.uk
Strategies for Preclinical Lead Optimization Utilizing Azaspiro[2.5]octane Cores
Once a lead compound containing an azaspiro[2.5]octane core is identified, the process of lead optimization begins. This involves systematically modifying the structure to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing potential liabilities.
Another key aspect of lead optimization is the improvement of absorption, distribution, metabolism, and excretion (ADME) properties. The spirocyclic nature of the azaspiro[2.5]octane core can itself contribute to favorable physicochemical properties, such as increased aqueous solubility and metabolic stability. smolecule.com Further modifications can be made to enhance these characteristics. For instance, in the development of dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment, a lead optimization program was initiated on a promising compound, leading to the discovery of a clinical candidate. acs.org
Computational modeling and structural biology techniques, such as X-ray crystallography, can provide valuable insights to guide the optimization process. qub.ac.uk By understanding how a compound binds to its target at the atomic level, medicinal chemists can make more rational design choices to enhance desired interactions and disrupt unfavorable ones.
The following table provides examples of how the azaspiro[2.5]octane scaffold and related spirocyclic structures have been utilized in preclinical lead optimization efforts.
| Compound Series | Target | Therapeutic Area | Optimization Goal | Key Findings | Reference |
| 5-Aryl-2-amino-imidazothiadiazoles | Plasmodium falciparum | Malaria | Improve potency, chemical stability, and kinase selectivity | A cyclic 4-methyl-4-amino-piperidine analog increased antiplasmodium activity and chemical stability. | acs.org |
| Benzofurans | Pks13 Thioesterase | Tuberculosis | Improve MIC activity and reduce hERG inhibition | A 2-oxa-6-azaspiro[3.4]octane modification retained potency and had good MIC activity with reduced hERG risk. | nih.gov |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | μ-Opioid Receptor / σ1 Receptor | Pain | Develop dual agonists/antagonists | A lead compound was selected for an optimization program that led to a clinical candidate. | acs.org |
| Diazaspiro[3.4]octanes | Mycobacterium tuberculosis | Tuberculosis | Optimize antibacterial activity | Modifications to the periphery of the scaffold shifted activity from M. tuberculosis to S. aureus. | mdpi.com |
Mechanistic Insights from in Vitro Biological Evaluations of Azaspiro 2.5 Octane Derivatives
Investigations of Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, MAGL, DprE1, MmpL3)
While specific inhibitory data for {5-azaspiro[2.5]octan-6-yl}methanol is not available, the broader class of spirocyclic compounds has been investigated for the inhibition of several key enzymes.
Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. While direct studies on azaspiro[2.5]octane derivatives as AChE inhibitors are limited, the general class of spirocyclic compounds has shown promise. For instance, spirooxindole derivatives have been synthesized and shown to exhibit moderate inhibitory activity against AChE. Molecular docking studies of these compounds suggest that they can bind to both the catalytic and peripheral anionic sites of the enzyme, engaging in hydrophilic, hydrophobic, and π-stacking interactions.
Monoacylglycerol Lipase (B570770) (MAGL): Monoacylglycerol lipase is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Inhibition of MAGL leads to elevated 2-AG levels, which can produce therapeutic effects in a range of neurological and inflammatory disorders. nih.gov The development of reversible MAGL inhibitors is of significant interest to avoid the potential drawbacks of irreversible inhibition, such as receptor desensitization. nih.gov Although specific data on this compound is absent, research has demonstrated that spirocyclic scaffolds can be potent and reversible inhibitors of MAGL. universiteitleiden.nl For example, novel spiro derivatives have been designed to interact with Arg57 and His121 in the MAGL active site.
DprE1 and MmpL3: Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) and the mycobacterial membrane protein Large 3 (MmpL3) are essential enzymes in Mycobacterium tuberculosis, making them attractive targets for the development of new anti-tubercular drugs. encyclopedia.pub DprE1 is involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. encyclopedia.pub MmpL3 is a transporter protein responsible for the export of trehalose (B1683222) monomycolate, a key precursor for mycolic acids. encyclopedia.pub Various chemical scaffolds have been identified as inhibitors of these enzymes. For MmpL3, some inhibitors are believed to act by disrupting the proton motive force that powers the transporter, while others may bind directly to the protein. mdpi.com The binding of inhibitors to a pocket in the transmembrane region of MmpL3 can disrupt the proton relay pathway, blocking its transport function. mdpi.com While the direct inhibition of DprE1 or MmpL3 by azaspiro[2.5]octane derivatives has not been definitively established, the exploration of novel scaffolds against these targets is an active area of research.
Analysis of Receptor Binding and Activation Profiles
Investigations into the interactions of azaspiro[2.5]octane derivatives with various receptors have revealed their potential as selective modulators of key signaling pathways.
Muscarinic Acetylcholine Receptor M4 (M4R): A series of chiral 6-azaspiro[2.5]octanes has been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor. nih.gov Muscarinic receptors are involved in a wide range of physiological functions, and selective antagonists for subtypes like M4R are sought after for the treatment of neurological and psychiatric disorders. nih.govwikipedia.org Structure-activity relationship (SAR) studies have been conducted on this scaffold, leading to the discovery of compounds with high potency and selectivity. nih.gov The antagonist mechanism involves competitively blocking the binding of the endogenous ligand, acetylcholine, to the M4 receptor. nih.gov
Glucagon-like Peptide-1 Receptor (GLP-1R): The 6-azaspiro[2.5]octane scaffold has also been utilized in the development of small-molecule agonists for the human glucagon-like peptide-1 receptor. nih.gov Activation of GLP-1R has multiple beneficial effects, including stimulating insulin (B600854) release, suppressing appetite, and promoting weight loss, making it a key target in the treatment of type 2 diabetes and obesity. nih.govmdpi.comfrontiersin.org Researchers have optimized a series of 6-azaspiro[2.5]octane molecules into potent GLP-1R agonists. nih.gov The mechanism of action of these agonists involves mimicking the endogenous GLP-1 hormone, binding to the GLP-1 receptor, and amplifying its downstream signaling effects. youtube.com Insights from cryogenic electron microscope structures have been used to rationalize the SAR of these compounds. nih.gov
| Compound Class | Receptor Target | Activity | Potential Therapeutic Area |
|---|---|---|---|
| 6-Azaspiro[2.5]octanes | Muscarinic Acetylcholine Receptor M4 (M4R) | Selective Antagonist | Neurological and psychiatric disorders |
| 6-Azaspiro[2.5]octanes | Glucagon-like Peptide-1 Receptor (GLP-1R) | Agonist | Type 2 diabetes and obesity |
Elucidation of Antimicrobial Action Mechanisms (e.g., antitubercular, antibacterial)
The azaspiro scaffold has been incorporated into novel antimicrobial agents, demonstrating the versatility of this structural motif in combating infectious diseases.
Antibacterial and Antitubercular Activity: In an effort to develop new antibacterial and antitubercular agents, researchers have designed and synthesized novel azaspiro analogues of the antibiotic linezolid. nih.gov Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. ukhsa.gov.uknih.gov In these novel analogues, the morpholine (B109124) ring of linezolid, which can be associated with metabolic liabilities, was replaced with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov
Several of these azaspiro analogues exhibited a mixed antibacterial and antitubercular profile. nih.gov The presumed mechanism of action for these compounds is similar to that of linezolid, involving the disruption of bacterial protein synthesis. ukhsa.gov.uknih.gov The structure-activity relationship studies identified specific substitutions on the azaspiro scaffold that were favorable for antimicrobial activity. nih.gov For example, one compound from the series displayed a similar antibacterial profile to linezolid, while an N-acetyl derivative showed a comparable antitubercular profile. nih.gov
| Compound Class | Target Organisms | Proposed Mechanism of Action | Key Structural Feature |
|---|---|---|---|
| Azaspiro analogues of Linezolid | Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis | Inhibition of bacterial protein synthesis | Bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane |
Studies on Cellular Pathway Modulation and Biological Response Induction
For instance, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] has been evaluated for their potential as antitumor agents. mdpi.com These compounds were found to induce apoptosis (programmed cell death) and cause an accumulation of cells in the SubG1 phase of the cell cycle in various cancer cell lines. mdpi.com Furthermore, treatment with these spiro compounds led to morphological changes in the cancer cells, including the disappearance of actin filaments and a reduction in cell motility. mdpi.com These findings suggest that certain spirocyclic structures can interfere with fundamental cellular processes such as cell division, cell death, and cell migration.
The biological effects of natural products containing complex chemical structures, such as gyrophoric acid, have also been linked to the modulation of cellular signaling pathways relevant to diseases like cancer and diabetes. nih.govresearchgate.net While structurally distinct from azaspiro[2.5]octanes, these studies highlight the principle that complex small molecules can selectively interact with various enzymatic active sites and cellular targets to elicit a range of biological responses, including cell cycle arrest and the induction of apoptosis. nih.gov
Future Research Directions for 5 Azaspiro 2.5 Octan 6 Yl Methanol and Azaspiro 2.5 Octane Systems
Exploration of Novel Derivatization Opportunities and Synthetic Accessibility
The azaspiro[2.5]octane framework provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrogen atom within the piperidine (B6355638) ring is a particularly attractive point for derivatization. Future efforts will likely focus on creating extensive libraries of analogues by introducing a wide range of substituents at this position to modulate the compound's physicochemical and pharmacological properties.
Furthermore, the hydroxyl group of {5-azaspiro[2.5]octan-6-yl}methanol presents another key handle for derivatization. Esterification, etherification, and other functional group transformations can be employed to generate a diverse set of molecules with potentially improved biological activity and metabolic stability. The exploration of various substitution patterns on both the cyclopropane (B1198618) and piperidine rings will be crucial for fine-tuning the interaction of these compounds with their biological targets.
Development of Innovative Synthetic Methodologies for Complex Analogues
The synthesis of complex spirocyclic systems like azaspiro[2.5]octanes can be challenging. A significant area of future research will involve the development of more efficient and versatile synthetic routes to access a wider array of structurally diverse analogues.
Key strategies that are expected to be prominent include:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods will be critical for producing enantiomerically pure azaspiro[2.5]octane derivatives. chemrxiv.org This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly assembling complex molecular architectures from simple starting materials in a single step. The application of MCRs, such as the Ugi and Passerini reactions, could significantly streamline the synthesis of diverse azaspiro[2.5]octane libraries.
Flow Chemistry: Continuous-flow synthesis has emerged as a safe and efficient technology for producing chemical compounds. researchgate.net Its application to the synthesis of azaspiro[2.5]octane cores and their derivatives could enable scalable and automated production.
Photocatalysis: Visible-light-driven photocatalysis has shown promise in facilitating the construction of nitrogen-containing heterocycles. acs.orgnih.gov This modern synthetic tool could be harnessed to develop novel methods for assembling the azaspiro[2.5]octane scaffold.
Integration of Advanced Computational Approaches for Predictive Design
Computational modeling and simulation are becoming indispensable tools in modern drug discovery. For azaspiro[2.5]octane systems, these approaches can provide valuable insights into their conformational preferences, binding modes with target proteins, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Future research will likely see an increased integration of:
Molecular Docking: To predict the binding affinity and orientation of novel derivatives within the active site of a biological target. nih.gov
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-receptor complex and to assess the stability of binding interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of azaspiro[2.5]octane derivatives with their biological activity.
In Silico ADMET Prediction: To computationally screen and prioritize compounds with favorable drug-like properties, thereby reducing the attrition rate in later stages of drug development. acs.org
Expansion of the Scope of Biological Targets and Potential Therapeutic Areas
While azaspiro[2.5]octane derivatives have shown promise as antagonists of muscarinic acetylcholine (B1216132) receptors, their therapeutic potential is not limited to this target class. researchgate.netevitachem.com The rigid and tunable nature of the scaffold makes it an attractive platform for designing inhibitors of various enzymes and modulators of other receptor types. ontosight.aievitachem.com
Future investigations are expected to explore the activity of this compound and its analogues against a broader range of biological targets implicated in various diseases, including:
Oncology: Targeting enzymes like autotaxin, which is highly expressed in many tumors, could offer new avenues for cancer therapy. google.com Derivatives have also been investigated as inhibitors of checkpoint kinase 2 (Chk2) for cancer treatment. google.com
Infectious Diseases: The scaffold has been incorporated into potential antitubercular agents targeting the MmpL3 transporter in Mycobacterium tuberculosis. nih.gov
Neurological Disorders: Beyond muscarinic receptors, the potential of these compounds as histamine (B1213489) H3 receptor antagonists for cognitive disorders is being explored. acs.org
Metabolic Diseases: The azaspiro[2.5]octane scaffold has been utilized in the development of potent GLP-1 receptor agonists for conditions like growth hormone deficiency. researchgate.netacs.org
Pain Management: Derivatives are being investigated as inhibitors of the Nav1.8 sodium channel for the treatment of pain. google.com
The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics to address a wide range of unmet medical needs.
Q & A
Q. How can researchers optimize the synthetic yield of {5-azaspiro[2.5]octan-6-yl}methanol, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (40–80°C), solvent polarity (e.g., THF or DCM), and catalyst loading. For example, spirocyclic intermediates often require stepwise cyclization and functionalization under inert atmospheres . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. What spectroscopic methods are most reliable for resolving structural ambiguities in spirocyclic compounds like this compound?
- Methodological Answer : 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for distinguishing overlapping signals in spirocyclic systems. For instance, HMBC correlations can confirm the connectivity between the azaspiro oxygen and adjacent carbons. X-ray crystallography (using SHELX programs) provides definitive stereochemical assignments, particularly for resolving chair vs. boat conformations in the spiro ring .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial screening should target enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) and cellular viability tests (MTT assay). Molecular docking studies (AutoDock Vina) can prioritize biological targets by simulating interactions with the spirocyclic core. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) validate activity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions in unit cell parameters or space groups often arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinning and refine occupancy ratios for disordered atoms. Complementary techniques like powder XRD or electron diffraction (MicroED) validate single-crystal data. For chiral centers, Flack x parameters ensure absolute configuration accuracy .
Q. How does the spirocyclic scaffold influence the compound’s pharmacokinetic properties, and what computational models predict its bioavailability?
- Methodological Answer : The azaspiro ring enhances metabolic stability by reducing CYP450-mediated oxidation. Predictions using SwissADME or ADMETLab2.0 estimate logP (1.5–2.5), topological polar surface area (TPSA ≈ 50 Ų), and blood-brain barrier permeability. MD simulations (GROMACS) model membrane permeation, while PBPK models (GastroPlus) simulate oral absorption profiles .
Q. What mechanistic insights explain unexpected reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic strain (≈5 kcal/mol via DFT calculations) increases electrophilicity at the methanol-attached carbon. Reaction monitoring via in situ IR spectroscopy identifies intermediates. Kinetic isotope effects (KIE) and Hammett plots (ρ ≈ +1.2) confirm a concerted SN2 mechanism. Competing elimination pathways are minimized using bulky bases (e.g., DIPEA) .
Q. How can isotopic labeling (²H/¹³C) track metabolic pathways of this compound in vivo?
- Methodological Answer : Synthesize deuterated analogs via Pd/C-catalyzed H/D exchange. Administer ¹³C-labeled compound to rodents; collect plasma/tissue samples at t = 0, 1, 3, 6 h. LC-MS/MS (MRM mode) quantifies metabolites. Isotope ratio mass spectrometry (IRMS) differentiates endogenous vs. exogenous pathways. Data integration with MetaboAnalyst5.0 identifies primary metabolic routes (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
